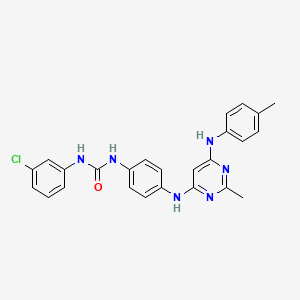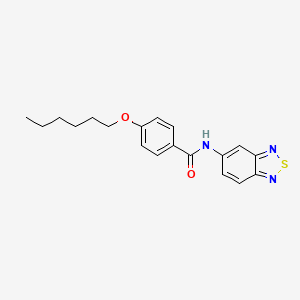
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-(hexyloxy)benzoic acid. The process may include steps such as esterification, amidation, and purification to obtain the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction’s success and the quality of the products formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing new materials and exploring reaction mechanisms.
Biology: Researchers study its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,1,3-benzothiadiazol-5-yl)-4-(hexyloxy)benzamide include other benzothiadiazole derivatives such as:
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- 2,1,3-benzothiadiazol-5-yl isothiocyanate
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide
Uniqueness
This compound stands out due to its unique hexyloxy group, which imparts distinct physical and chemical properties
特性
分子式 |
C19H21N3O2S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-5-yl)-4-hexoxybenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-2-3-4-5-12-24-16-9-6-14(7-10-16)19(23)20-15-8-11-17-18(13-15)22-25-21-17/h6-11,13H,2-5,12H2,1H3,(H,20,23) |
InChIキー |
YSPYWIKZSWNJKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11323695.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11323699.png)
![7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323714.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11323717.png)

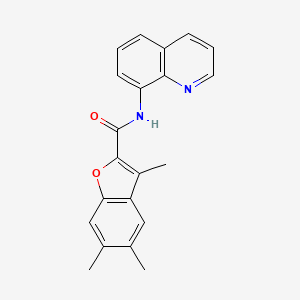
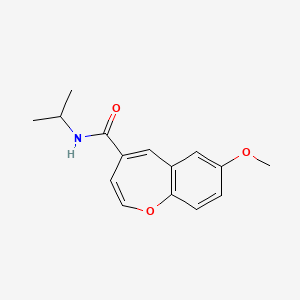
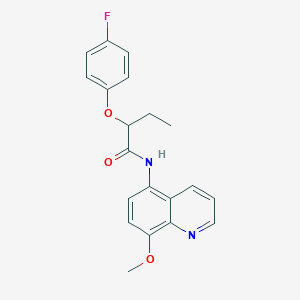
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11323733.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11323739.png)
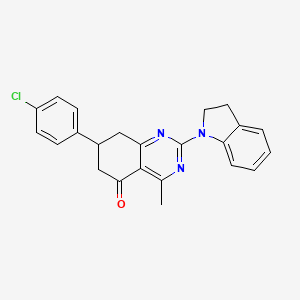
![(5E)-3-(4-chlorophenyl)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11323748.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323758.png)
